

Bis(aminomethyl)norbornane CAS number and molecular formula

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Compound of Interest

Compound Name: *Bis(aminomethyl)norbornane*

Cat. No.: *B1581727*

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An In-Depth Technical Guide to **Bis(aminomethyl)norbornane** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **bis(aminomethyl)norbornane**, a versatile diamine built upon a rigid bicyclic scaffold. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data, proven synthetic methodologies, and critical applications, with an emphasis on the causality behind experimental choices and the compound's potential in medicinal chemistry.

Core Concepts: Structure and Identification

Bis(aminomethyl)norbornane, also known as bicyclo[2.2.1]heptanedimethanamine, is a saturated cycloaliphatic diamine.^{[1][2]} Its defining feature is the norbornane core—a bicyclo[2.2.1]heptane system—which is a cyclohexane ring bridged between the 1 and 4 positions by a methylene group.^{[3][4][5]} This strained, rigid structure is not merely a molecular backbone; it imparts unique three-dimensional characteristics that are highly sought after in modern materials science and drug design.^[3] Unlike flat, aromatic systems, the norbornane scaffold provides a non-planar, conformationally restricted framework, enabling the exploration of novel chemical space.^[3]

The compound is typically supplied as a mixture of isomers, primarily the 2,5- and 2,6-substituted variants, arising from the synthetic routes employed.^[3] Its two primary amine

functionalities serve as reactive handles for a wide array of chemical transformations.

Identifier	Value	Source(s)
CAS Number	56602-77-8 (mixture of isomers)	[1][2][3][6][7]
Molecular Formula	C ₉ H ₁₈ N ₂	[2][3][6][7]
Molecular Weight	~154.26 g/mol	[2][7]
Appearance	Colorless to almost colorless clear liquid	[1][8]
Synonyms	Bicyclo[2.2.1]heptanedimethan amine, Bis(aminomethyl)bicyclo[2.2.1]heptane	[1][2][7]

Synthesis and Stereochemical Control

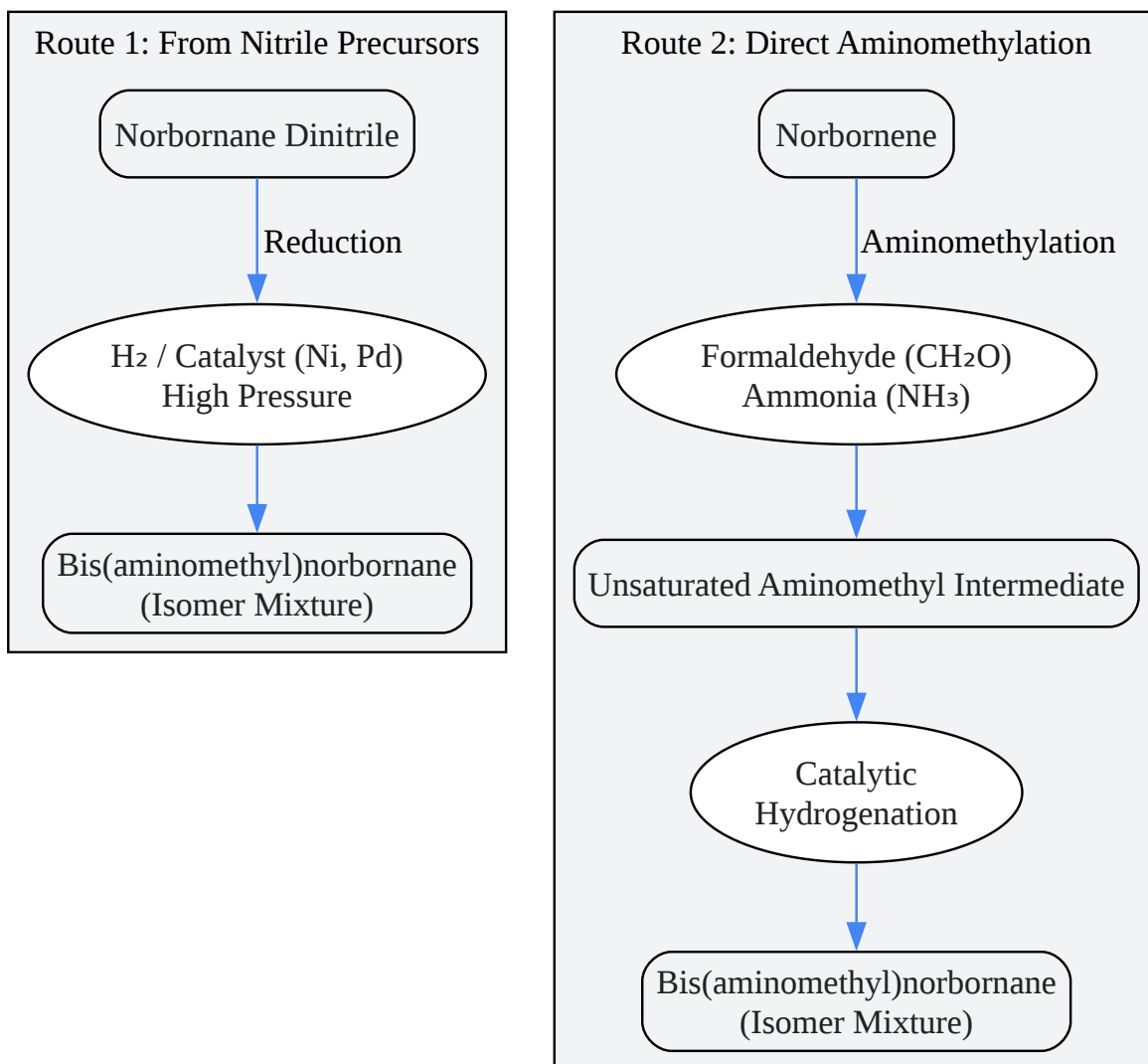
The synthesis of **bis(aminomethyl)norbornane** is not trivial, and the choice of methodology directly influences the isomeric ratio and stereochemical purity of the final product.

Understanding these routes is critical for applications where specific stereoisomers are required, such as in asymmetric catalysis or chiral drug design.

Industrial Synthesis: Catalytic Hydrogenation

A prevalent industrial method involves the catalytic hydrogenation of nitrile-functionalized norbornane derivatives.[3] This approach is favored for its scalability and efficiency. The causality here is straightforward: the robust nitrile groups (-C≡N) are readily reduced to primary amines (-CH₂NH₂) under high-pressure hydrogen in the presence of a suitable metal catalyst, such as palladium or nickel.[3]

Another common pathway begins with the aminomethylation of norbornene.[3] In this process, norbornene reacts with formaldehyde and ammonia, followed by a hydrogenation step to saturate the ring and form the final diamine. This method offers high selectivity for substitution at the 2 and 5 positions of the norbornane ring.[3]



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Caption: Common industrial synthesis routes for **bis(aminomethyl)norbornane**.

Asymmetric Synthesis for Chiral Purity

For applications in drug development and catalysis, achieving high enantiomeric excess is paramount. This is accomplished through asymmetric synthesis, often by the desymmetrization of a meso starting material.[3]

A validated protocol for synthesizing enantiopure trans-2,3-**bis(aminomethyl)norbornane** begins with endo-2,3-norbornene dicarboxylate anhydride, a symmetrical meso compound.[3] The key step is a nucleophilic ring-opening reaction mediated by a chiral agent (e.g., an alkaloid), which breaks the molecule's symmetry and establishes the desired stereocenters.[3] This creates a chiral monoester with high enantiomeric excess (often >98% ee). Subsequent chemical transformations, such as a Curtius rearrangement or a Gabriel synthesis followed by hydrogenation, convert this intermediate into the optically active diamine.[3] This multi-step process, while complex, is a self-validating system where the purity of each intermediate confirms the stereochemical integrity of the pathway.

Core Applications in Research and Drug Development

The unique structural properties of **bis(aminomethyl)norbornane** make it a valuable building block in several advanced fields.

A Three-Dimensional Scaffold in Medicinal Chemistry

The field of drug discovery is continually seeking to move beyond flat, two-dimensional molecules to better mimic the complex topographies of biological targets. The rigid, non-aromatic norbornane core is an exemplary 3D scaffold for this purpose.[3] Its use allows medicinal chemists to:

- **Explore Novel Chemical Space:** By providing a fixed, three-dimensional arrangement of functional groups, it helps in designing molecules with precise spatial orientations, which can lead to improved binding affinity and selectivity for protein targets.[3]
- **Improve Pharmacokinetic Properties:** The introduction of a non-planar, alicyclic structure can disrupt undesirable molecular properties like high crystallinity or π -stacking, potentially improving solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3][9]
- **Serve as a Bioisostere:** The norbornane framework can act as a bioisostere for other cyclic systems, enabling chemists to systematically probe structure-activity relationships (SAR) while maintaining a rigid conformation.[9] The norbornene scaffold has shown significant promise in the development of novel anti-cancer agents.[10]

High-Performance Polymer Synthesis

While the primary focus here is on drug development, the compound's role in polymer chemistry is significant and informs its utility. As a diamine monomer or curing agent, it is used to create:

- **Epoxy Resins:** It acts as a hardener, creating densely cross-linked networks that result in materials with superior thermal stability and mechanical strength.[3]
- **Polyamides and Polyimides:** The non-planar structure disrupts polymer chain crystallization. This leads to amorphous, transparent materials with high glass transition temperatures (T_g), making them suitable for high-performance optical and electronic applications.[3] These materials could find use in advanced drug delivery systems or medical devices.

Experimental Protocol: Representative Synthesis

The following protocol outlines a general methodology for the synthesis of **bis(aminomethyl)norbornane** via the catalytic hydrogenation of a dinitrile precursor, a common and effective laboratory-scale method.[3]

Objective: To synthesize **bis(aminomethyl)norbornane** from 2,5(6)-bis(cyanomethyl)bicyclo[2.2.1]heptane.

Materials:

- 2,5(6)-bis(cyanomethyl)bicyclo[2.2.1]heptane (1 equivalent)
- Raney Nickel or Palladium on Carbon (5-10 wt%)
- Anhydrous Ethanol or Methanol (solvent)
- High-pressure autoclave/hydrogenator
- Hydrogen gas (H_2)

Step-by-Step Methodology:

- **Reactor Preparation:** Ensure the high-pressure autoclave is clean, dry, and leak-tested.

- **Charging the Reactor:** In a suitable flask, dissolve the norbornane dinitrile precursor in the anhydrous alcohol solvent. Carefully add the catalyst to this solution. The choice of Raney Nickel is often for its high activity, while Palladium on Carbon offers easier handling and filtration.
- **Transfer to Autoclave:** Transfer the slurry to the autoclave. Seal the reactor according to the manufacturer's instructions.
- **Inerting:** Purge the autoclave multiple times with an inert gas, such as nitrogen, to remove all oxygen, which can be a safety hazard and can poison the catalyst.
- **Hydrogenation:** Pressurize the reactor with hydrogen gas to the desired pressure (typically 500-1500 psi, but this must be optimized). Begin stirring and heat the reaction to the target temperature (e.g., 80-120 °C). The reaction is exothermic; monitor temperature and pressure closely.
- **Reaction Monitoring:** The reaction progress can be monitored by the cessation of hydrogen uptake.
- **Cooldown and Depressurization:** Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
- **Catalyst Removal:** Purge the reactor again with nitrogen. Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure it remains wet with solvent during filtration and handle with care.
- **Purification:** Remove the solvent from the filtrate under reduced pressure (rotary evaporation). The resulting crude product, **bis(aminomethyl)norbornane**, can be purified by vacuum distillation to yield a colorless liquid.

Safety and Handling

Bis(aminomethyl)norbornane is a corrosive substance that requires careful handling to prevent injury.^[11] Adherence to safety protocols is non-negotiable.

Hazard Class	Description	Precautionary Measures (P-Statements)
Skin Corrosion	Category 1B: Causes severe skin burns.[11]	P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] [11]
Eye Damage	Category 1: Causes serious eye damage.[11]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Inhalation	Corrosive vapors may be harmful.	P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[1]
Ingestion	Harmful if swallowed. Causes severe burns to the digestive tract.	P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

Handling Recommendations:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.[11]
- Store in a tightly closed container in a dry, cool, and locked-up place.[1]
- In case of a spill, use a suitable absorbent material for containment.

Conclusion

Bis(aminomethyl)norbornane is more than a simple diamine; it is a key enabling molecule for advanced material and medicinal sciences. Its rigid, three-dimensional scaffold offers a distinct

advantage over traditional flat structures, providing a robust platform for designing next-generation polymers and therapeutics. For the drug development professional, its value lies in the ability to create structurally novel candidates with potentially superior efficacy and pharmacokinetic profiles. As synthetic methodologies for stereochemical control continue to advance, the applications for specific isomers of **bis(aminomethyl)norbornane** are poised to expand significantly, cementing its role as a critical tool in the researcher's arsenal.

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